Ethyl 3-nitro-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-nitro-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoate ester
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to several applications in medicines, electronics, agrochemicals, and catalysis . The specific interactions of this compound with its targets and the resulting changes are areas for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitrobenzoic acid with trifluoromethyl magnesium bromide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, esterification, and trifluoromethylation under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Reduction: Ethyl 3-amino-5-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 3-nitro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Ethyl 3-nitrobenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
3-nitro-5-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Properties
IUPAC Name |
ethyl 3-nitro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-7(10(11,12)13)5-8(4-6)14(16)17/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPMSKIJLRXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.